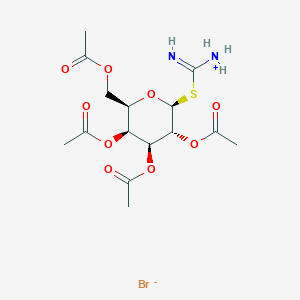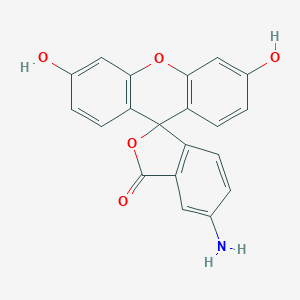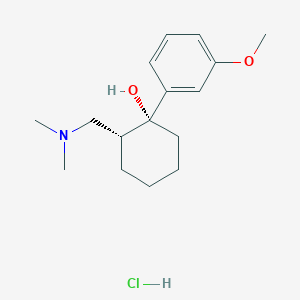
3-Methyl Adenine-d3
Overview
Description
3-Methyl Adenine-d3, also known as 3-MA, is an inhibitor of phosphatidylinositol 3-kinases (PI3K) and is an adenine derivative that is N-methylated with a deuterated methyl group . It is used in studies investigating N-methylations of DNA bases .
Synthesis Analysis
3-Methyl Adenine-d3 has a molecular weight of 152.17 and a molecular formula of C6H4D3N5 .Molecular Structure Analysis
The molecular structure of 3-Methyl Adenine-d3 is represented by the empirical formula C6D3H4N5 . It is an isotope-labeled DNA methylater .Chemical Reactions Analysis
3-Methyl Adenine-d3 is an adenine derivative that is N-methylated with a deuterated methyl group . In studies investigating N-methylations of DNA bases, the use of deuterated methylating agents allows for monitoring of alkylation patterns with mass spectrometry .Scientific Research Applications
Autophagy Research
3-Methyl Adenine-d3 is used in autophagy research . Autophagy is a cellular process that degrades and recycles damaged proteins and organelles. In a study, 3-Methyl Adenine-d3 was used to inhibit autophagy in adipose-derived stem cells (ADSCs), and the effects on apoptosis, proliferation, senescence, and adipogenesis were observed .
Apoptosis Studies
This compound is used to study apoptosis, a form of programmed cell death . In the same study mentioned above, apoptosis of ADSCs was assessed after pretreatment with 3-Methyl Adenine-d3 .
Senescence Research
3-Methyl Adenine-d3 is used in research on cellular senescence . The study found that senescence of ADSCs was decreased along with the upregulation of autophagy .
Adipogenesis Studies
This compound is used in adipogenesis studies . Adipogenesis is the process by which adipocytes (fat cells) are formed. The study found that adipogenesis of ADSCs was increased along with the upregulation of autophagy .
Proliferation Research
3-Methyl Adenine-d3 is used in research on cell proliferation . The study found that the proliferation of ADSCs was inhibited after either rapamycin or 3-Methyl Adenine-d3 pretreatment .
Epigenetics
One of the primary uses of 3-Methyl Adenine-d3 is in the field of epigenetics . It is used to investigate the role of DNA methylation in gene expression .
Nucleic Acid Structure and Function
This compound is used as a research tool in the study of nucleic acid structure and function . It helps researchers understand how changes in the structure of nucleic acids can affect their function .
DNA Methylation
3-Methyl Adenine-d3 is used to study DNA methylation , a process that plays a key role in gene expression and regulation .
Mechanism of Action
Target of Action
3-Methyl Adenine-d3 primarily targets phosphatidylinositol 3-kinases (PI3K) . PI3K plays a crucial role in many biological processes, including the regulation of autophagy . Another target of 3-Methyl Adenine-d3 is DNA-3-methyladenine glycosylase 1 in Escherichia coli .
Action Environment
The action, efficacy, and stability of 3-Methyl Adenine-d3 can be influenced by various environmental factors. For instance, nutrient-rich conditions can promote autophagy when treated with 3-Methyl Adenine-d3 . .
Safety and Hazards
properties
IUPAC Name |
3-(trideuteriomethyl)-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558973 | |
| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl Adenine-d3 | |
CAS RN |
110953-39-4 | |
| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)



